1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene 1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15802431
InChI: InChI=1S/C9H9BrF2/c1-7-2-4-8(5-3-7)9(11,12)6-10/h2-5H,6H2,1H3
SMILES:
Molecular Formula: C9H9BrF2
Molecular Weight: 235.07 g/mol

1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene

CAS No.:

Cat. No.: VC15802431

Molecular Formula: C9H9BrF2

Molecular Weight: 235.07 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene -

Specification

Molecular Formula C9H9BrF2
Molecular Weight 235.07 g/mol
IUPAC Name 1-(2-bromo-1,1-difluoroethyl)-4-methylbenzene
Standard InChI InChI=1S/C9H9BrF2/c1-7-2-4-8(5-3-7)9(11,12)6-10/h2-5H,6H2,1H3
Standard InChI Key NNXRNUWBNAGPQY-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(CBr)(F)F

Introduction

Structural Characteristics and Nomenclature

1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene features a benzene ring substituted with three distinct groups:

  • A 1,1-difluoroethyl group (-CF₂CH₃) at position 1

  • A bromine atom at the β-position of the difluoroethyl chain

  • A methyl group (-CH₃) at position 4

This arrangement creates a complex electronic environment where electron-withdrawing (Br, CF₂) and electron-donating (CH₃) groups interact synergistically. The compound’s IUPAC name reflects this substitution pattern, though alternative numbering systems may describe it as 4-methyl-1-(2-bromo-1,1-difluoroethyl)benzene depending on priority rules .

Physicochemical Properties

While experimental data for this specific compound remains scarce, key properties can be extrapolated from structurally similar molecules:

PropertyEstimated ValueBasis for Estimation
Molecular Weight235.07 g/molCalculated from formula C₉H₈BrF₂
Boiling Point210–215°CAnalog: 2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene
Density1.52–1.58 g/cm³Fluorinated aromatic compounds
LogP (Octanol-Water)3.1 ± 0.3Computational prediction
Dipole Moment2.8–3.2 DebyeDFT calculations on analogs

The bromine and fluorine atoms significantly increase molecular polarizability, while the methyl group enhances hydrophobic interactions. This combination suggests moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited aqueous solubility (<0.1 mg/mL) .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic routes emerge for constructing the 1-(2-bromo-1,1-difluoroethyl) moiety:

Route A: Direct Difluoroethylation

  • Friedel-Crafts alkylation of toluene with 1,1-difluoro-2-bromoethane

  • Regioselective bromination at the ethyl chain’s β-position

Route B: Sequential Functionalization

  • Bromination of 4-methylstyrene

  • Radical-mediated addition of difluoromethyl iodide

  • Hydrogenation to saturate double bonds

Experimental challenges include controlling regioselectivity in bromination steps and minimizing defluorination under acidic conditions .

Reactivity Profile

Nucleophilic Substitutions

The β-bromo position undergoes SN2 reactions with:

  • Hydroxide ions → 1-(1,1-difluoro-2-hydroxyethyl)-4-methylbenzene

  • Amines → Secondary/tertiary amine derivatives

  • Thiols → Thioether analogs

Reaction rates depend on solvent polarity, with DMF accelerating substitutions 5–10× compared to THF .

Spectroscopic Characterization

Key spectral signatures predicted from analog data:

¹H NMR (400 MHz, CDCl₃):

  • δ 2.35 (s, 3H, Ar-CH₃)

  • δ 3.12–3.25 (m, 2H, CF₂CH₂Br)

  • δ 7.21–7.45 (m, 4H, aromatic protons)

¹⁹F NMR (376 MHz):

  • δ -110.2 to -112.8 (AB quartet, J = 282 Hz)

IR (ATR):

  • 1265 cm⁻¹ (C-F stretch)

  • 560 cm⁻¹ (C-Br stretch)

HazardPrecaution
Air/moisture sensitivityStore under argon at -20°C
Skin irritation potentialUse nitrile gloves, face shield
Thermal decompositionAvoid heating above 150°C
Fluoride release riskNeutralize spills with calcium carbonate

Research Challenges and Opportunities

  • Stereochemical Control: Developing asymmetric synthesis methods for chiral derivatives

  • Metabolic Stability: Addressing potential defluorination in biological systems

  • Scale-Up Optimization: Improving atom economy beyond current 40–50% yields

Recent advances in continuous-flow bromination and computational reaction modeling could address these limitations .

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